N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the pyrazinyl or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-yn-1-yl)-1-(pyridin-2-yl)piperidine-4-carboxamide
- N-(Prop-2-yn-1-yl)-1-(quinolin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
CAS No. |
605639-86-9 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18) |
InChI Key |
UQQWLAHKICXGAE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
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